molecular formula C15H19NO4 B14020640 Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate

Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate

Cat. No.: B14020640
M. Wt: 277.31 g/mol
InChI Key: RZHZCFQKZAXFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dimethyl group, and an isobenzofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate and 3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3,3-dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-YL)carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

tert-butyl N-(3,3-dimethyl-1-oxo-2-benzofuran-5-yl)carbamate

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(18)16-9-6-7-10-11(8-9)15(4,5)19-12(10)17/h6-8H,1-5H3,(H,16,18)

InChI Key

RZHZCFQKZAXFBH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.